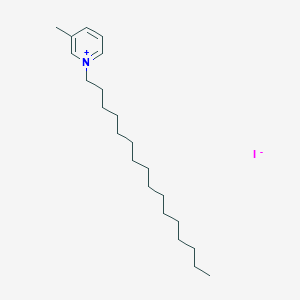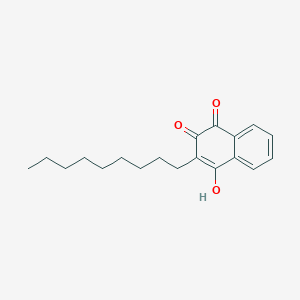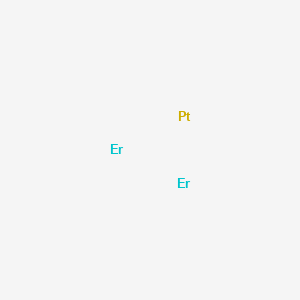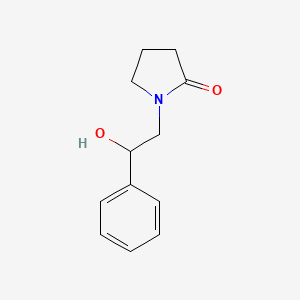
2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- is a compound that belongs to the class of pyrrolidinones, which are five-membered lactams. This compound is known for its versatile applications in various fields, including medicinal chemistry, organic synthesis, and industrial applications. Its unique structure, which includes a pyrrolidinone ring and a hydroxy-phenylethyl group, contributes to its diverse chemical properties and biological activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- typically involves the reaction of pyrrolidinone derivatives with phenylethyl alcohol under specific conditions. One common method includes the use of a base catalyst to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maintain the stability of the product, with temperature and pressure being carefully controlled. The use of solid catalysts, such as magnesium silicate, is also common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions: 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different derivatives with altered biological activities.
Substitution: The phenylethyl group can be substituted with other functional groups to create new compounds with unique properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Various halogenating agents and nucleophiles are employed to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include ketones, aldehydes, and substituted pyrrolidinone derivatives, each with distinct chemical and biological properties .
Aplicaciones Científicas De Investigación
2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .
Comparación Con Compuestos Similares
Pyrrolidinone: A basic five-membered lactam with diverse applications in organic synthesis and medicinal chemistry.
Pyrrolone: Another five-membered heterocycle with significant biological activities, including antimicrobial and anticancer properties.
N-Methyl-2-pyrrolidone: A solvent with wide industrial applications, known for its ability to dissolve a variety of compounds
Uniqueness: 2-Pyrrolidinone, 1-(2-hydroxy-2-phenylethyl)- stands out due to its unique combination of a pyrrolidinone ring and a hydroxy-phenylethyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .
Propiedades
Número CAS |
22081-44-3 |
|---|---|
Fórmula molecular |
C12H15NO2 |
Peso molecular |
205.25 g/mol |
Nombre IUPAC |
1-(2-hydroxy-2-phenylethyl)pyrrolidin-2-one |
InChI |
InChI=1S/C12H15NO2/c14-11(10-5-2-1-3-6-10)9-13-8-4-7-12(13)15/h1-3,5-6,11,14H,4,7-9H2 |
Clave InChI |
TWCVYULRVFKQNQ-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1)CC(C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


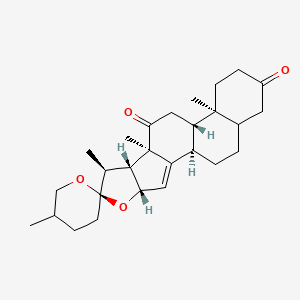
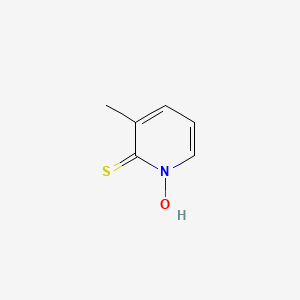
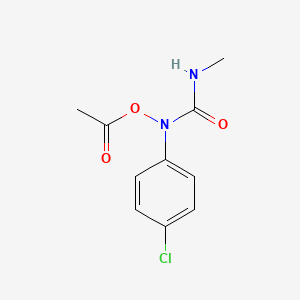
![[{2-[(Carboxymethyl)amino]ethyl}(phosphonomethyl)amino]acetic acid](/img/structure/B14710742.png)

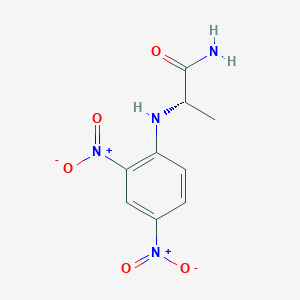
![3,6,6-Trimethyl-2-(morpholin-4-ylmethyl)-7,8,9,10-tetrahydro-6h-benzo[c]chromen-1-ol](/img/structure/B14710758.png)

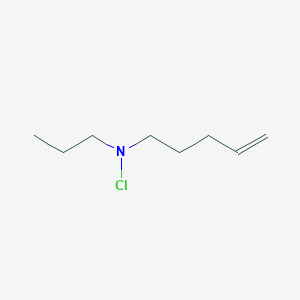
![3-Hydroxy-4,7,7-trimethylbicyclo[2.2.1]heptan-2-one](/img/structure/B14710768.png)
